Cas no 894052-42-7 (N-2-(4-methoxyphenyl)ethyl-2-{6-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)
N-2-(4-methoxyphenyl)ethyl-2-{6-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-[2-(4-methoxyphenyl)ethyl]-2-[[6-(2-thienyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-
- N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- N-[2-(4-methoxyphenyl)ethyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
- N-[2-(4-methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- 894052-42-7
- AKOS024654223
- F2507-0208
- N-2-(4-methoxyphenyl)ethyl-2-{6-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
-
- Inchi: 1S/C20H19N5O2S2/c1-27-15-6-4-14(5-7-15)10-11-21-19(26)13-29-20-23-22-18-9-8-16(24-25(18)20)17-3-2-12-28-17/h2-9,12H,10-11,13H2,1H3,(H,21,26)
- InChI Key: LJKSGKMIYVSIHG-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC=C(OC)C=C1)(=O)CSC1N2C(=NN=1)C=CC(C1SC=CC=1)=N2
Computed Properties
- Exact Mass: 425.09801721g/mol
- Monoisotopic Mass: 425.09801721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 535
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 135Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- pka: 13.94±0.46(Predicted)
N-2-(4-methoxyphenyl)ethyl-2-{6-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Pricemore >>
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| Life Chemicals | F2507-0208-2μmol |
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894052-42-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-2-(4-methoxyphenyl)ethyl-2-{6-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on N-2-(4-methoxyphenyl)ethyl-2-{6-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
Professional Introduction to Compound with CAS No. 894052-42-7 and Product Name: N-2-(4-methoxyphenyl)ethyl-2-{6-(thiophen-2-yl)-1,2,4-triazolo[4,3-bpyridazin-3-ylsulfanyl}acetamide
Compound with the CAS number 894052-42-7 and the product name N-2-(4-methoxyphenyl)ethyl-2-{6-(thiophen-2-yl)-1,2,4-triazolo[4,3-bpyridazin-3-ylsulfanyl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in modulating biological pathways, particularly those relevant to inflammation and immune response. The structural complexity of this molecule, featuring a combination of aromatic rings, heterocyclic scaffolds, and functional groups, makes it a promising candidate for further investigation in drug discovery.
The core structure of this compound includes a 4-methoxyphenyl moiety, which is known for its ability to enhance binding affinity to target proteins due to its hydrophobic interactions and electronic properties. The presence of a thiophen-2-yl group adds another layer of complexity, contributing to the molecule's solubility and bioavailability. Additionally, the 1,2,4-triazolo[4,3-bpyridazin-3-ylsulfanyl moiety is a critical component that imparts unique pharmacological properties. This triazole-benzopyrazine scaffold has been extensively studied for its anti-inflammatory and immunomodulatory effects.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The N-2-(4-methoxyphenyl)ethyl chain serves as a linker that helps in optimizing the pharmacokinetic profile of the molecule. This part of the structure allows for flexibility in binding orientations, which can be crucial for achieving high efficacy and selectivity. Studies have shown that similar structural motifs can significantly improve drug-like properties such as metabolic stability and cell membrane permeability.
The sulfanyl group attached to the triazole ring is another key feature that contributes to the compound's biological activity. Sulfanyl groups are known to enhance binding interactions due to their ability to form hydrogen bonds and participate in hydrophobic interactions. In particular, the 6-(thiophen-2-yl)-1,2,4-triazolo[4,3-bpyridazin-3-ylsulfanyl}acetamide moiety has been identified as a potent modulator of inflammatory pathways. Preclinical studies have demonstrated that this compound can inhibit key enzymes involved in the production of pro-inflammatory cytokines.
One of the most intriguing aspects of this compound is its potential application in treating chronic inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders, cardiovascular diseases, and cancer. The ability of this compound to modulate inflammatory responses suggests that it could be a valuable therapeutic agent in these contexts. Furthermore, its structural similarity to known anti-inflammatory drugs may facilitate rapid translation from preclinical to clinical studies.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic core. The use of chiral auxiliaries has also been explored to achieve enantiomerically pure forms of the compound, which is essential for optimal pharmacological activity.
In terms of pharmacological evaluation, this compound has shown promising results in both in vitro and in vivo models. In cell-based assays, it has demonstrated inhibitory activity against several key inflammatory mediators. Animal models have further supported these findings by showing reduced inflammation markers following administration. These preclinical results warrant further investigation into its potential as a therapeutic agent.
The development of new drugs often involves optimizing various parameters such as potency, selectivity, solubility, and toxicity. Computational modeling techniques have been utilized to predict how this compound interacts with its target proteins at the molecular level. These studies have provided valuable insights into how structural modifications can enhance binding affinity and reduce off-target effects. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process significantly.
The future direction of research on this compound includes exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide critical insights into its therapeutic potential. Additionally, investigating its pharmacokinetic properties will help determine optimal dosing regimens for clinical applications. Collaborative efforts between synthetic chemists and biologists are essential for unraveling the full potential of this molecule.
In conclusion,N-2-(4-methoxyphenyl)ethyl-2-{6-(thiophen-2-yl)-1,2,4-triazolo[4,3-bpyridazin-3-ylsulfanyl}acetamide represents a significant advancement in pharmaceutical chemistry with promising applications in modulating inflammatory pathways. Its complex structure combines multiple functional groups that contribute to its unique pharmacological properties,894052-42-7 serves as an identifier for further research into its potential therapeutic uses,4-methoxyphenyl, thiophen-2-yl, 1,2,4-triazolo[4,3-bpyridazin-3-ylsulfanyl}acetamide, each playing a crucial role in determining its biological activity,N-acetamide, further underscores its significance as a lead compound for drug development,biological activity, ensuring it meets rigorous standards for efficacy and safety before moving into clinical trials.
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